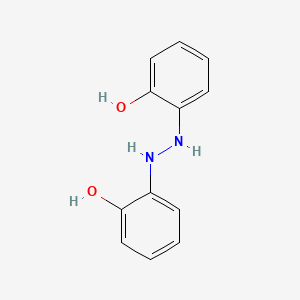
Titanium(2+);dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Titanium(2+);dihydroxide can be synthesized through various methods, including hydrothermal synthesis and sol-gel processes. One common method involves the reaction of titanium(IV) chloride with ammonium lactate in an aqueous solution, followed by the addition of a base such as ammonium hydroxide to precipitate the dihydroxide form. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale hydrothermal methods. These methods involve the use of high-pressure reactors to facilitate the reaction between titanium precursors and hydroxide sources. The resulting product is then purified through filtration and drying processes to obtain the final compound in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
Titanium(2+);dihydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide, a process that is often facilitated by exposure to air or oxidizing agents.
Reduction: Under certain conditions, this compound can be reduced to form lower oxidation state titanium compounds.
Substitution: The hydroxide ions in the compound can be substituted with other ligands, such as chloride or sulfate ions, through reactions with corresponding acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reactions with hydrochloric acid or sulfuric acid can facilitate ligand substitution.
Major Products
Oxidation: Titanium dioxide
Reduction: Lower oxidation state titanium compounds
Substitution: Titanium chloride or titanium sulfate
Aplicaciones Científicas De Investigación
Titanium(2+);dihydroxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: Investigated for its potential use in biomimetic mineralization processes and as a component in bioactive coatings.
Medicine: Explored for its antibacterial properties and potential use in medical implants and drug delivery systems.
Industry: Utilized in the production of high-performance materials, including coatings, pigments, and photocatalysts.
Mecanismo De Acción
The mechanism of action of titanium(2+);dihydroxide involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular membranes and proteins, leading to antibacterial effects. In photocatalytic applications, the compound absorbs light and generates reactive oxygen species, which can degrade organic pollutants and kill bacteria.
Comparación Con Compuestos Similares
Titanium(2+);dihydroxide can be compared with other titanium compounds such as titanium dioxide and titanium(IV) chloride:
Titanium dioxide: Unlike this compound, titanium dioxide is primarily used for its photocatalytic properties and is widely used in environmental remediation and as a pigment.
Titanium(IV) chloride: This compound is a volatile liquid used as a precursor for various titanium-based materials and in the production of titanium metal.
Similar Compounds
- Titanium dioxide
- Titanium(IV) chloride
- Titanium(IV) bis(ammonium lactato)dihydroxide
Propiedades
IUPAC Name |
titanium(2+);dihydroxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Ti/h2*1H2;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFVAODLMSHDAW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Ti+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.882 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)

![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B8047592.png)

![sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate](/img/structure/B8047620.png)

![2-[3-(2-amino-2-hydroxyiminoethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B8047628.png)

